7-Fluoroquinoline-8-carboxylic acid
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Overview
Description
7-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential antibacterial and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms in quinoline derivatives. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the reactivity of the fluorinating agent .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
7-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for use in developing new therapeutic agents.
Industry: It is used in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 7-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, preventing the replication fork from progressing. This leads to the accumulation of double-strand breaks and ultimately bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Known for its effectiveness against both Gram-positive and Gram-negative bacteria.
Uniqueness: 7-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its incorporation into various molecular frameworks allows for the exploration of new therapeutic potentials and industrial applications .
Properties
CAS No. |
1541945-85-0 |
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Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
7-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
FJVGTDQFHATNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C(=O)O)N=C1 |
Origin of Product |
United States |
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